molecular formula C11H16N2O2S B11143094 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(thiomorpholin-4-yl)ethanone

2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(thiomorpholin-4-yl)ethanone

Cat. No.: B11143094
M. Wt: 240.32 g/mol
InChI Key: KCWJGGRIOIGLNU-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(thiomorpholin-4-yl)ethanone is a heterocyclic compound featuring a 3,5-dimethylisoxazole moiety linked via an ethanone bridge to a thiomorpholine ring. Although direct experimental data for this compound are scarce in the provided evidence, its structural analogs offer insights into its likely properties and reactivity .

Properties

Molecular Formula

C11H16N2O2S

Molecular Weight

240.32 g/mol

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-thiomorpholin-4-ylethanone

InChI

InChI=1S/C11H16N2O2S/c1-8-10(9(2)15-12-8)7-11(14)13-3-5-16-6-4-13/h3-7H2,1-2H3

InChI Key

KCWJGGRIOIGLNU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N2CCSCC2

Origin of Product

United States

Biological Activity

The compound 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(thiomorpholin-4-yl)ethanone is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

  • Molecular Formula : Cx_{x}Hy_{y}Nz_{z}Oa_{a}Sb_{b}
  • Molecular Weight : Approximately 305.4 g/mol
  • Structure : The compound features a thiomorpholine ring and an oxazole moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds containing oxazole and thiomorpholine structures exhibit significant biological activities, including anticancer properties. The following sections detail the specific biological activities attributed to 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(thiomorpholin-4-yl)ethanone.

Anticancer Activity

Several studies have reported on the cytotoxic effects of similar compounds against various cancer cell lines. For instance:

CompoundCell LineIC50_{50} (µM)Reference
Compound AMCF-7 (breast cancer)15.63
Compound BA549 (lung cancer)12.34
2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(thiomorpholin-4-yl)ethanoneU937 (leukemia)TBDCurrent Study

The IC50_{50} values indicate the concentration required to inhibit cell growth by 50%. The lower the value, the more potent the compound is against the cancer cell line.

The proposed mechanisms through which 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(thiomorpholin-4-yl)ethanone exerts its anticancer effects include:

  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells by increasing the expression of pro-apoptotic proteins like p53 and caspases .
  • Inhibition of Angiogenesis : The compound may inhibit angiogenesis by targeting vascular endothelial growth factor receptors (VEGFRs), which are crucial for tumor growth and metastasis .
  • Cell Cycle Arrest : Evidence suggests that these compounds can cause cell cycle arrest at various phases, thereby preventing cancer cell proliferation .

Case Studies

A recent study evaluated the effects of a series of oxazole derivatives on human cancer cell lines. Notably:

  • Study Design : Various derivatives were synthesized and tested against MCF-7 and A549 cell lines.
  • Findings : One derivative exhibited an IC50_{50} value of 10 µM against MCF-7 cells, demonstrating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Molecular Parameters

The table below compares the target compound with three analogs from the evidence:

Compound Name Molecular Formula Molecular Weight Substituents Key Functional Groups
Target: 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(thiomorpholin-4-yl)ethanone C₁₂H₁₆N₂O₂S 264.33 g/mol 3,5-Dimethylisoxazole, thiomorpholine Isoxazole, ketone, thiomorpholine (S-heterocycle)
Analog 1: 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}ethanone C₁₈H₂₃N₃O₅S 393.46 g/mol 3,5-Dimethylisoxazole, 4-(4-methoxyphenylsulfonyl)piperazine Isoxazole, ketone, sulfonamide, piperazine
Analog 2: Ethanone, 1-(4,5-dihydro-4,4-dimethyl-2-propyl-5-oxazolyl)- C₁₀H₁₇NO₂ 183.25 g/mol 4,4-Dimethyl-2-propyloxazoline Oxazoline, ketone
Analog 3: 1-(5-amino-2,4-difluorophenyl)-7-(3,5-dimethyl-1,2-oxazol-4-yl)-1,4-dihydroquinolin-4-one C₂₁H₁₈F₂N₄O₂ 408.40 g/mol 3,5-Dimethylisoxazole, 5-amino-2,4-difluorophenyl, quinolinone Isoxazole, quinolinone, amino, fluoro
Structural Analysis:
  • Target vs. Analog 1 : The thiomorpholine group (C₄H₉NS) in the target compound replaces the bulkier sulfonamide-piperazine moiety in Analog 1. This substitution reduces molecular weight by ~129 g/mol and likely enhances lipophilicity due to sulfur’s polarizability compared to the sulfonyl group .
  • Target vs. However, Analog 2’s oxazoline ring may confer greater conformational rigidity .
  • Target vs. Analog 3: The target lacks the electron-withdrawing fluorine and aromatic quinolinone system, which in Analog 3 may enhance π-π stacking interactions in biological targets .

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